8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified under purine derivatives. Its molecular formula is and it has a molecular weight of approximately 404.5 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound is primarily sourced from synthetic routes involving readily available precursors. It belongs to the class of purine derivatives, which are crucial in biochemistry as they form the backbone of nucleotides and nucleic acids. The IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups that contribute to its chemical behavior and biological activity.
The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves several key steps:
The molecular structure of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 404.5 g/mol |
IUPAC Name | 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethylpurine-2,6-dione |
InChI Key | ULYAOFFUVUQXQN-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC |
This structure indicates a complex arrangement with multiple rings and substituents that influence its reactivity and interactions with biological targets.
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is involved in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modification.
The mechanism of action for 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione primarily involves interactions with specific biological macromolecules. It is studied for its pharmacological properties that may include modulation of receptor activity or enzyme inhibition. Detailed studies are ongoing to elucidate its precise mechanisms and potential therapeutic effects .
The physical and chemical properties of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione include:
Property | Data |
---|---|
Melting Point | Not specified in available data |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications .
8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several significant applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, showcasing its relevance across multiple scientific disciplines.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3